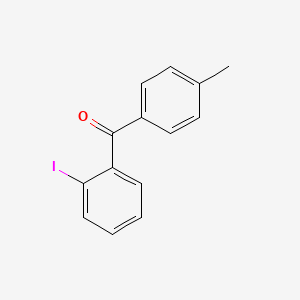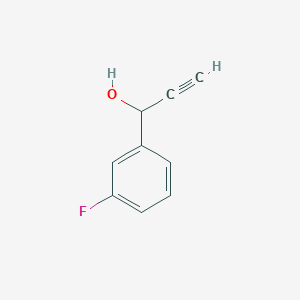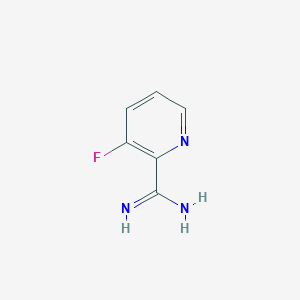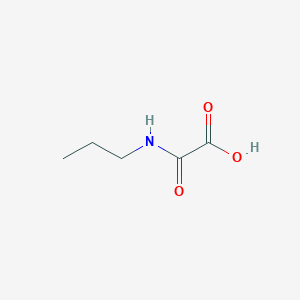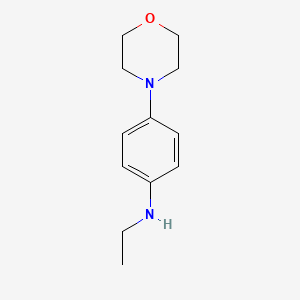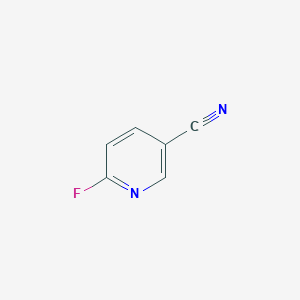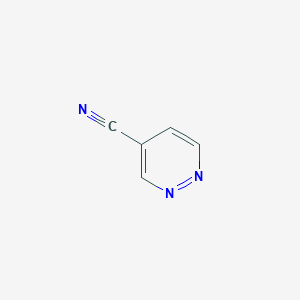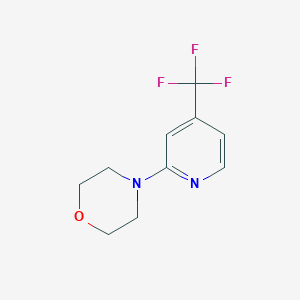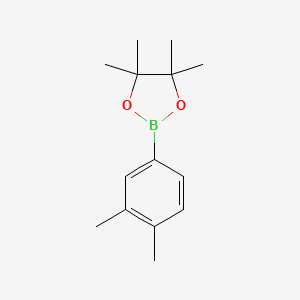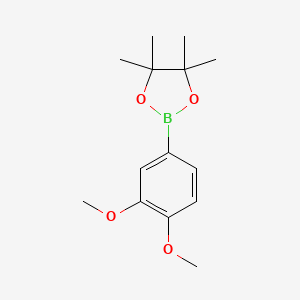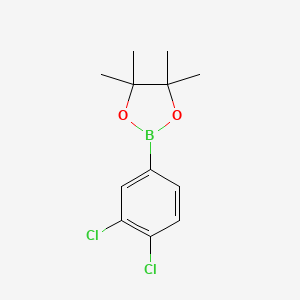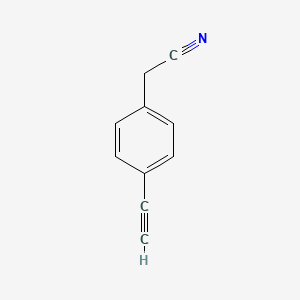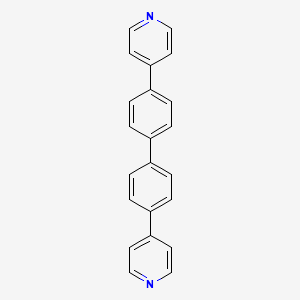
4,4'-双(4-吡啶基)联苯
描述
4,4’-Di(4-pyridyl)biphenyl is an organic compound with the molecular formula C22H16N2. It is a biphenyl derivative where each phenyl ring is substituted with a pyridyl group at the para position. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
科学研究应用
4,4’-Di(4-pyridyl)biphenyl has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
4,4’-Di(4-pyridyl)biphenyl can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is highly efficient .
Industrial Production Methods
In industrial settings, the production of 4,4’-Di(4-pyridyl)biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions
4,4’-Di(4-pyridyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridyl groups to piperidyl groups.
Substitution: The pyridyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, piperidyl derivatives, and various substituted bipyridyl compounds .
作用机制
The mechanism of action of 4,4’-Di(4-pyridyl)biphenyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The compound’s structure allows it to act as a bridge between metal centers, facilitating electronic communication and stabilization of reactive intermediates .
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: Similar in structure but lacks the biphenyl core, making it less rigid.
2,2’-Bipyridine: Another bipyridine isomer with different coordination properties.
1,10-Phenanthroline: A related compound with a more rigid, planar structure.
Uniqueness
4,4’-Di(4-pyridyl)biphenyl is unique due to its biphenyl core, which provides greater rigidity and stability compared to other bipyridine derivatives. This rigidity enhances its ability to form stable coordination complexes and makes it a valuable ligand in the synthesis of advanced materials .
属性
IUPAC Name |
4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2/c1-5-19(21-9-13-23-14-10-21)6-2-17(1)18-3-7-20(8-4-18)22-11-15-24-16-12-22/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERPRBPQDPHWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the prominent structural features of 4,4'-Bis(4-pyridyl)biphenyl (BPBP)?
A1: 4,4'-Bis(4-pyridyl)biphenyl (BPBP) is a linear molecule characterized by a biphenyl core flanked by two pyridyl groups at each end. This structure allows BPBP to act as a bridging ligand, facilitating the formation of diverse metal-organic frameworks (MOFs). [, ]
Q2: How does the structure of BPBP influence its self-assembly behavior?
A2: The linear geometry and the presence of terminal pyridyl nitrogen atoms in BPBP contribute to its self-assembly capabilities. Research has shown that BPBP forms two-dimensional molecular porous networks (MPNs) on gold surfaces through hierarchical hydrogen bonding with molecules like trimesic acid (TMA). By adjusting the BPBP/TMA coverage ratio and substrate temperature, researchers can control the shape and size of the resulting nanopores. [] Furthermore, the self-assembly of BPBP can be influenced by external factors. For instance, in the presence of strong acids, protons can accelerate the assembly process of BPBP by promoting intermolecular hydrogen bond formation. []
Q3: What are some notable applications of BPBP in material science?
A3: BPBP plays a crucial role in constructing MOFs with unique properties. For instance, a study demonstrated the synthesis of a stable d10 MOF, [Hg(Bpbp)(SCN)2]n (CQNU-1), utilizing BPBP as a bridging ligand. This MOF exhibited bifunctional photocatalytic activity, effectively catalyzing both hydrogen and oxygen evolution reactions, highlighting its potential in sustainable energy applications. [] Another study reported the formation of a highly interpenetrated 3D MOF containing large rhombus-shaped tubes. This framework incorporates both tetranuclear and pentanuclear secondary building units (SBUs) interconnected by BPBP ligands. [] These examples showcase the versatility of BPBP in building MOFs with tailored architectures and functionalities.
Q4: Has BPBP been explored in coordination chemistry with other metal ions?
A4: Yes, BPBP has been successfully used to synthesize coordination polymers with rhenium-based cluster anions. Researchers synthesized a series of coordination polymers incorporating octahedral [Re6Q8(CN)6]4− (Q = S or Se) cluster anions and Ag+ cations coordinated by BPBP. These compounds exhibited interesting luminescent properties in the red region, demonstrating the potential of BPBP in developing novel luminescent materials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


